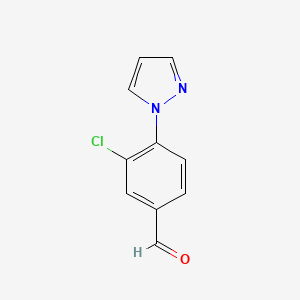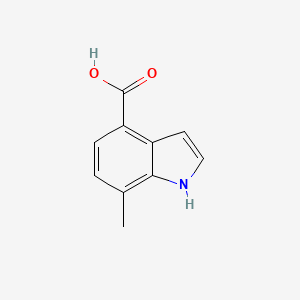
7-methyl-1H-indole-4-carboxylic acid
概要
説明
7-methyl-1H-indole-4-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological activity . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave a corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . Its InChI is InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)9-7(6)4-5-11-9/h2-5,11H,1H3,(H,12,13) .Chemical Reactions Analysis
Indole derivatives, including this compound, have been the focus of many researchers due to their pharmaceutical applications . They have been used in the treatment of various disorders in the human body .Physical And Chemical Properties Analysis
The molecular weight of this compound is 175.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 175.063328530 g/mol .科学的研究の応用
Synthesis of Constrained Tryptophan Derivatives
7-Methyl-1H-indole-4-carboxylic acid has been utilized in the synthesis of novel tryptophan analogs, aimed at peptide and peptoid conformation elucidation studies. The derivatives synthesized include a ring bridging the α-carbon and the 4-position of the indole ring, which restricts the conformational flexibility of the side chain while leaving both amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).
Development of Indole-2-Carboxylic Acids/Amides
Research into the reaction of indole carboxylic acid/amide with propargyl alcohols has revealed interesting outcomes. For instance, 1-methylindole-3-carboxamides react with substituted propargyl alcohols to afford lactams by annulation and carboxamide group migration to the indole-2-position. This signifies the versatile nature of indole carboxylic acids in synthetic chemistry, especially in creating fused seven-membered lactones/lactams (Selvaraj et al., 2019).
Electropolymerization Studies
The impact of carboxylic substituent position on electropolymerization, morphology, and capacitance properties of polyindole derivatives has been explored. For example, poly(indole-5-carboxylic acid) (5-PICA), poly(indole-6-carboxylic acid) (6-PICA), and poly(indole-7-carboxylic acid) (7-PICA) were synthesized, showing that the position of the carboxylic substituent has significant effects on the electrochemical properties of these polymer nanowires, making them strong candidates as electrode material for supercapacitors (Ma et al., 2015).
Biological and Medical Research
Indole-2-carboxylic acid derivatives have garnered considerable attention due to their potential therapeutic applications. A series of these derivatives were synthesized from 1-Propyl-1H-indole-2-carboxylic acid and screened for antibacterial and antifungal activities, revealing significant biological activities, thereby highlighting their potential in medicinal chemistry (Raju et al., 2015).
Safety and Hazards
将来の方向性
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The construction of indoles as a moiety in selected alkaloids is an area of interest . Future research may focus on testing indole scaffolds for maximum activity in pharmacological compounds .
作用機序
Target of Action
Indole derivatives, a group to which 7-methyl-1h-indole-4-carboxylic acid belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes at the cellular level
Biochemical Pathways
Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound could potentially affect pathways related to tryptophan metabolism.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would require further investigation.
Action Environment
It is known that changes in food intake and gut microbiota can greatly impact the metabolic concentration of indole in the intestine , which may in turn influence the action of this compound.
生化学分析
Biochemical Properties
7-methyl-1H-indole-4-carboxylic acid plays a role in several biochemical reactions due to its indole core structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can influence their biological activities . The interactions of this compound with these biomolecules can lead to enzyme inhibition or activation, affecting various metabolic pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the immune response and maintain intestinal homeostasis by interacting with nuclear receptors and regulating intestinal hormones . These interactions can lead to changes in gene expression and metabolic processes within the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole core structure allows it to interact with various receptors and enzymes, leading to its diverse biological activities . These interactions can result in the modulation of signaling pathways and metabolic processes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activities over extended periods, but their stability can be affected by environmental factors . Long-term exposure to this compound may lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to participate in the metabolism of tryptophan, an essential amino acid . The interactions of this compound with these metabolic pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of this compound within the cell can determine its interactions with various biomolecules and its overall biological effects.
特性
IUPAC Name |
7-methyl-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)7-4-5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQLQESMDBGOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)
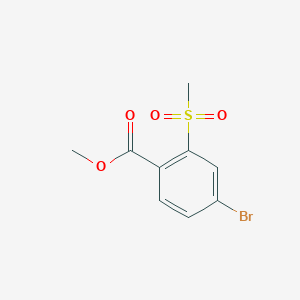
![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)
![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)
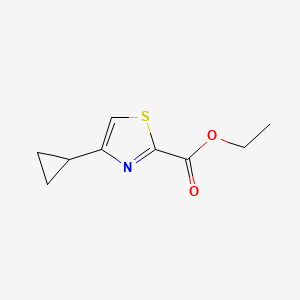

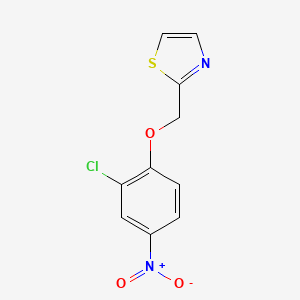
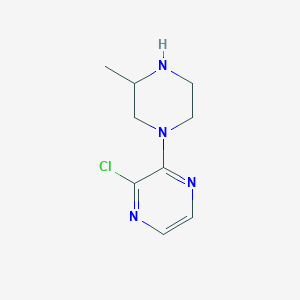

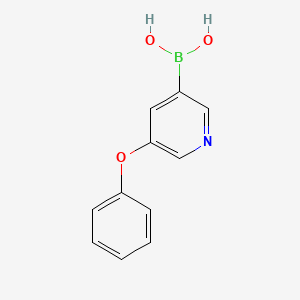
![Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride](/img/structure/B1423191.png)

